2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride
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Overview
Description
2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is a chemical compound with the CAS Number: 2408959-48-6 . It has a molecular weight of 225.12 and its IUPAC name is 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-8(9,6-11)7-4-2-3-5-10-7;;/h2-5,11H,6,9H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis of N-Heterocycles
The compound serves as a precursor in the synthesis of various N-heterocycles. For instance, it can be transformed into N-(pyridin-2-yl)imidates , which are intermediates in the synthesis of a range of N-heterocycles such as imidazolines, (benz)imidazoles, and pyrimidines . These heterocycles are significant in pharmaceuticals due to their biological activity.
Anti-Fibrosis Drug Development
Researchers have utilized the pyridin-2-yl moiety to synthesize novel pyrimidine derivatives with anti-fibrotic activity . These compounds have shown promise in inhibiting the expression of collagen and could lead to the development of new anti-fibrotic drugs.
Electrophilic and Nucleophilic Reactions
The electronic nature of 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride allows it to act as both an electrophile and a nucleophile in various reactions. This dual functionality is exploited in organic synthesis, particularly in the functionalization of structures to create esters, amides, and amidines .
Catalysis
This compound can be used in catalytic processes, particularly those involving Lewis acid catalysis. Its structure allows for the in situ formation of α-iminonitriles, which are valuable intermediates in the synthesis of other organic compounds .
Biological Activity Screening
The pyridin-2-yl group is a common feature in molecules screened for a wide range of biological activities. Compounds derived from 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride can be included in libraries for high-throughput screening against various biological targets to identify potential therapeutic agents .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains .
Mode of Action
By inhibiting this enzyme, it potentially disrupts the normal formation and stabilization of collagen, thereby affecting the structural integrity of tissues where collagen is a major component .
Biochemical Pathways
The compound’s action primarily affects the collagen biosynthesis pathway . By inhibiting collagen prolyl-4-hydroxylase, it disrupts the normal hydroxylation of proline residues in the collagen polypeptide chain, a critical step in collagen synthesis . This could lead to downstream effects on tissue structure and function, particularly in tissues with high collagen content.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride could potentially lead to a decrease in the production of collagen . This could have various effects at the molecular and cellular levels, depending on the specific tissue context. For instance, it could affect tissue remodeling, wound healing, and fibrotic processes, which all rely on the regulated synthesis and deposition of collagen .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride involves the reaction of pyridine-2-carbaldehyde with nitromethane to form 2-nitro-1-(pyridin-2-yl)ethanol, which is then reduced to 2-amino-2-(pyridin-2-yl)ethanol. The final step involves the reaction of 2-amino-2-(pyridin-2-yl)ethanol with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyridine-2-carbaldehyde", "Nitromethane", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-2-carbaldehyde is reacted with nitromethane in the presence of a base such as sodium methoxide to form 2-nitro-1-(pyridin-2-yl)ethanol.", "Step 2: 2-nitro-1-(pyridin-2-yl)ethanol is reduced using a reducing agent such as sodium borohydride to form 2-amino-2-(pyridin-2-yl)ethanol.", "Step 3: 2-amino-2-(pyridin-2-yl)ethanol is reacted with hydrochloric acid to form the dihydrochloride salt of 2-amino-2-(pyridin-2-yl)propan-1-ol." ] } | |
CAS RN |
2408959-48-6 |
Molecular Formula |
C8H14Cl2N2O |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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